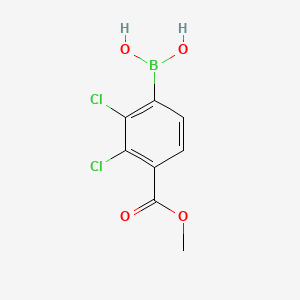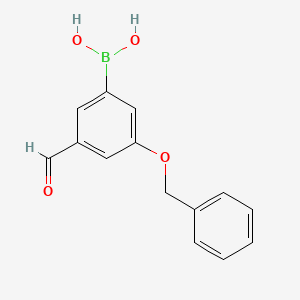![molecular formula C15H21BClFN2O4 B8206431 (5-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-3-chloro-2-fluorophenyl)boronic acid](/img/structure/B8206431.png)
(5-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-3-chloro-2-fluorophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-3-chloro-2-fluorophenyl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its potential applications in various chemical reactions, particularly in Suzuki–Miyaura coupling reactions. This compound is characterized by the presence of a boronic acid group, a piperazine ring, and halogen substituents, which contribute to its unique reactivity and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-3-chloro-2-fluorophenyl)boronic acid typically involves the following steps:
Halogenation: Introduction of chlorine and fluorine atoms onto the phenyl ring.
Piperazine Substitution: Attachment of the piperazine ring to the phenyl ring through nucleophilic substitution.
Boronic Acid Formation: Introduction of the boronic acid group via borylation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Types of Reactions:
Suzuki–Miyaura Coupling: This compound is commonly used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution Reactions: The halogen substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Catalysts: Palladium-based catalysts are often used in Suzuki–Miyaura coupling reactions.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and ethanol.
Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) and at controlled temperatures.
Major Products:
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Oxidized or Reduced Derivatives: Depending on the specific oxidation or reduction reactions performed.
Chemistry:
Cross-Coupling Reactions: Widely used in the synthesis of biaryl compounds, which are important in pharmaceuticals and materials science.
Biology:
Bioconjugation: Used in the development of bioconjugates for imaging and therapeutic applications.
Medicine:
Drug Development:
Industry:
Materials Science: Used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (5-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-3-chloro-2-fluorophenyl)boronic acid in Suzuki–Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the halogen and piperazine substituents, making it less versatile in certain reactions.
4-Fluorophenylboronic Acid: Similar in structure but lacks the chlorine and piperazine groups.
3-Chlorophenylboronic Acid: Lacks the fluorine and piperazine groups.
Uniqueness:
- The presence of both chlorine and fluorine atoms, along with the piperazine ring, makes (5-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-3-chloro-2-fluorophenyl)boronic acid unique in its reactivity and potential applications. These substituents can influence the electronic properties and steric hindrance, leading to different reactivity patterns compared to simpler boronic acids.
This compound’s unique structure and reactivity make it a valuable tool in synthetic chemistry, with applications spanning various scientific disciplines.
Properties
IUPAC Name |
[3-chloro-2-fluoro-5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BClFN2O4/c1-15(2,3)24-14(21)20-6-4-19(5-7-20)10-8-11(16(22)23)13(18)12(17)9-10/h8-9,22-23H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXWTRZUDOMDFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)Cl)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BClFN2O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2,3-Dichloro-4-(hydroxymethyl)phenyl]boronic acid](/img/structure/B8206355.png)


![[5-Fluoro-6-[(4-methoxyphenyl)methoxy]pyridin-3-yl]boronic acid](/img/structure/B8206383.png)



![[2-(Methoxycarbonyl)-6-(trifluoromethyl)pyridin-4-YL]boronic acid](/img/structure/B8206418.png)




